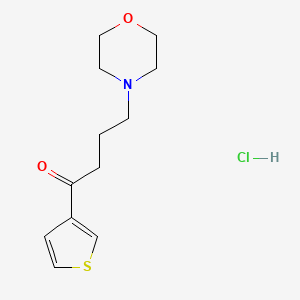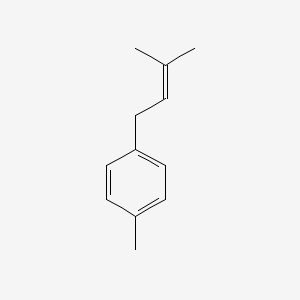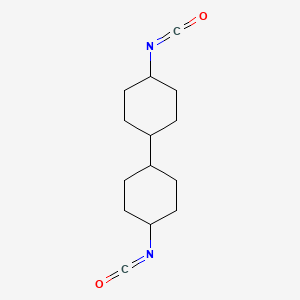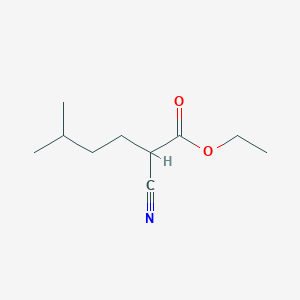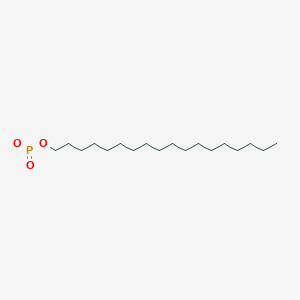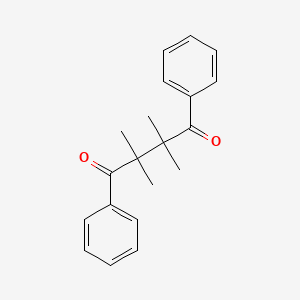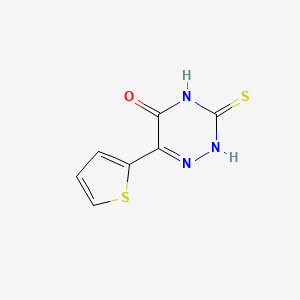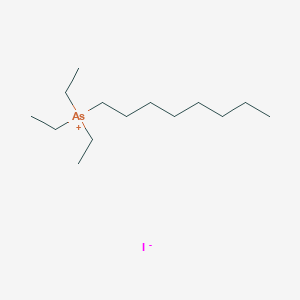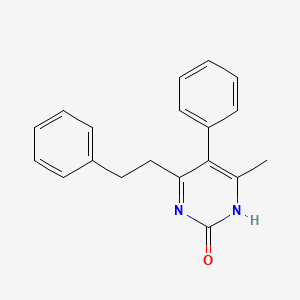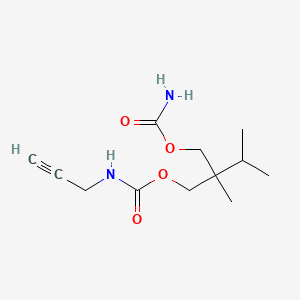
2-Isopropyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, medicine, and industry. This compound, in particular, has unique properties that make it valuable for specific scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate typically involves the reaction of 2-isopropyl-2-methyl-1,3-propanediol with carbamoyl chloride and propargyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted carbamate derivatives.
Applications De Recherche Scientifique
2-Isopropyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a muscle relaxant or anticonvulsant.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various physiological effects, depending on the enzyme targeted. Additionally, the compound may interact with receptors in the nervous system, leading to muscle relaxation or anticonvulsant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol carbamate: Known for its muscle relaxant properties.
Carisoprodol: A well-known muscle relaxant with a similar structure.
Meprobamate: Another carbamate derivative with sedative and anxiolytic properties.
Uniqueness
2-Isopropyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
25384-98-9 |
|---|---|
Formule moléculaire |
C12H20N2O4 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
[2-(carbamoyloxymethyl)-2,3-dimethylbutyl] N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C12H20N2O4/c1-5-6-14-11(16)18-8-12(4,9(2)3)7-17-10(13)15/h1,9H,6-8H2,2-4H3,(H2,13,15)(H,14,16) |
Clé InChI |
OXZTXUBLTWIENJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(COC(=O)N)COC(=O)NCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B14683936.png)
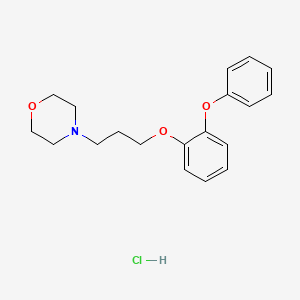
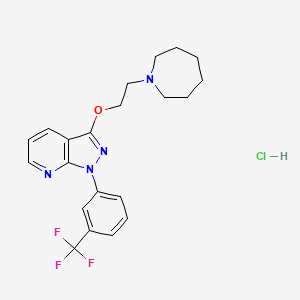
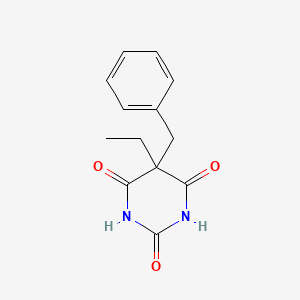
![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
